Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-(3-methoxyphenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-16-12(14)8-11(13)9-5-4-6-10(7-9)15-2/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPPVAYPZOORBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374883 | |
| Record name | ethyl 3-(3-methoxyphenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27834-99-7 | |
| Record name | ethyl 3-(3-methoxyphenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 27834-99-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Ethyl 3 3 Methoxyphenyl 3 Oxopropanoate
Classical Ester Condensation Reactions for β-Keto Ester Formation
Traditional methods for forming β-keto esters rely on the condensation of esters, which are fundamental carbon-carbon bond-forming reactions in organic synthesis.
Claisen Condensation Strategies for Aryl Beta-Keto Esters
The Claisen condensation is a cornerstone reaction for the synthesis of β-keto esters, involving the base-promoted reaction between two ester molecules. masterorganicchemistry.comorganic-chemistry.org For the preparation of aryl β-keto esters like Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate, a "crossed" or "mixed" Claisen condensation is employed. organic-chemistry.orglibretexts.org This variation involves two different esters.
In a typical procedure, an aromatic ester that cannot form an enolate (lacking α-hydrogens), such as methyl 3-methoxybenzoate, serves as the acylating agent (the electrophile). The second component is an enolizable ester, like ethyl acetate (B1210297), which acts as the nucleophile after deprotonation. byjus.com
The mechanism proceeds in several steps:
Enolate Formation: A strong base, typically the alkoxide corresponding to the alcohol portion of the ester (e.g., sodium ethoxide), removes an acidic α-proton from ethyl acetate to form a nucleophilic enolate ion. wikipedia.orglibretexts.org
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of methyl 3-methoxybenzoate, creating a tetrahedral intermediate. libretexts.org
Elimination: The intermediate collapses, expelling the methoxide (B1231860) leaving group to form the β-keto ester. libretexts.org
Deprotonation: The newly formed β-keto ester has acidic methylene (B1212753) protons (pKa ≈ 11) that are readily deprotonated by the alkoxide base. This final, irreversible deprotonation step drives the equilibrium towards the product, necessitating the use of a stoichiometric amount of base rather than a catalytic one. masterorganicchemistry.comopenstax.org
Protonation: An acidic workup is required in the final step to neutralize the base and protonate the enolate, yielding the final this compound product. wikipedia.org
| Reactant 1 | Reactant 2 | Base | Key Feature |
| Methyl 3-methoxybenzoate | Ethyl acetate | Sodium ethoxide | Non-enolizable aromatic ester acylates the enolizable aliphatic ester. |
| Ethyl 3-methoxybenzoate | Ethyl acetate | Sodium hydride | NaH provides an irreversible deprotonation of the enolizable ester. |
Acylation of Enolates: Lithium and Magnesium Salt Chelation Effects
An alternative to the Claisen condensation is the direct acylation of a pre-formed ester enolate. This method offers greater control by separating the enolate formation and acylation steps. The enolate of ethyl acetate is typically generated using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures to ensure complete and irreversible deprotonation. wikipedia.org This lithium enolate is then treated with an acylating agent, such as 3-methoxybenzoyl chloride.
The choice of the metal counterion (e.g., lithium vs. magnesium) significantly influences the enolate's reactivity and can affect the outcome, particularly the ratio of C-acylation (desired) to O-acylation (a common side reaction). youtube.com
Lithium Enolates: Lithium enolates exist in solution as complex aggregates, which can influence their nucleophilicity. ethz.chnih.gov While highly reactive, the balance between C- and O-acylation can be sensitive to reaction conditions. The use of polar, aprotic solvents at low temperatures generally favors the desired C-acylation.
Magnesium Enolates: The addition of magnesium salts, such as magnesium bromide (MgBr₂), can promote C-acylation. It is proposed that the magnesium ion chelates with both the enolate oxygen and the carbonyl oxygen of the acylating agent in the transition state. This chelation forms a more rigid, six-membered ring-like structure that orients the acylating agent for preferential attack by the α-carbon of the enolate. nih.govqub.ac.uk This strategy often leads to higher yields of the β-keto ester with minimal O-acylated byproducts.
| Enolate Source | Acylating Agent | Base/Additive | Effect of Metal Ion |
| Ethyl acetate | 3-Methoxybenzoyl chloride | LDA | Forms lithium enolate aggregates; C-acylation is favored at low temperatures. wikipedia.org |
| Ethyl acetate | 3-Methoxybenzoyl chloride | MgBr₂·Et₂O, i-Pr₂NEt | Magnesium promotes chelation, enhancing selectivity for C-acylation. nih.gov |
Contemporary Catalytic Approaches
Modern synthetic chemistry has focused on developing more efficient and versatile catalytic methods for constructing β-keto esters, moving beyond stoichiometric reagents.
Transition Metal-Catalyzed Carbonylative Coupling Reactions
Transition metal catalysis, particularly with palladium, offers powerful methods for forming the aryl-carbonyl bond in the target molecule. One such strategy is the palladium-catalyzed β-arylation of α-keto esters, where an ester enolate is coupled with an aryl halide. nih.govorganic-chemistry.org
For the synthesis of this compound, a relevant approach involves the coupling of the enolate of ethyl acetoacetate (B1235776) with 3-bromoanisole (B1666278) or a related aryl halide. A palladium catalyst, often in conjunction with a phosphine (B1218219) ligand like PtBu₃, facilitates the cross-coupling reaction. organic-chemistry.org Another advanced method is the carbonylative coupling, where carbon monoxide is inserted. For instance, a halomethyl ketone can be carbonylated in the presence of an alcohol and a palladium catalyst to yield a β-keto ester. researchgate.net These methods are valued for their broad substrate scope and tolerance of various functional groups.
| Coupling Partners | Catalyst/Ligand | Base | Method |
| Ethyl acetoacetate + 3-Bromoanisole | Pd₂(dba)₃ / P(tBu)₃ | K₂CO₃ | Palladium-catalyzed α-arylation of a pre-existing β-keto ester. organic-chemistry.org |
| 3-Iodoanisole + Ethyl acetate enolate | Pd(OAc)₂ / Buchwald-type ligand | LHMDS | Direct arylation of an ester enolate. |
Organocatalytic Routes to β-Keto Esters
Organocatalysis provides a metal-free alternative for synthesizing and modifying β-keto esters. researchgate.netnih.gov These reactions are often promoted by small chiral organic molecules, such as cinchona alkaloids or proline derivatives. acs.orgnih.gov While the direct organocatalytic synthesis of this compound from simple precursors is less common, organocatalysts are widely used to functionalize the α-position of β-keto esters with high stereoselectivity. For instance, the α-hydroxylation of β-keto esters can be achieved using cinchona alkaloid derivatives as catalysts and a peroxide as the oxidant, proceeding with high yields and enantioselectivity. acs.orgnih.gov Such transformations highlight the role of β-keto esters as key building blocks in asymmetric organocatalysis. acs.org
Enantioselective Synthesis of Chiral β-Keto Esters and Derivatives
Although this compound itself is achiral, it serves as an excellent starting point for the synthesis of chiral molecules. Enantioselective methods can be used to create derivatives with a stereocenter at the α-position or by reducing the ketone to a chiral alcohol.
Asymmetric α-Alkylation: The α-position can be alkylated using a variety of electrophiles under phase-transfer catalysis with chiral catalysts, such as cinchona alkaloid derivatives. rsc.org This approach can generate α-substituted β-keto esters with high enantiomeric excess.
Enzymatic and Organocatalytic Reactions: Lipases can catalyze the transesterification of β-keto esters to produce optically active versions, offering a green and highly selective method. google.comgoogle.com Furthermore, organocatalysts have been successfully employed for the enantioselective α-fluorination, amination, and hydroxylation of β-keto esters, creating valuable chiral building blocks. acs.orgmdpi.com
Asymmetric Reduction: The ketone moiety of the β-keto ester can be asymmetrically reduced to a β-hydroxy ester using biocatalysts like baker's yeast (Saccharomyces cerevisiae) or metal catalysts with chiral ligands. researchgate.net These reductions often proceed with high diastereoselectivity and enantioselectivity.
| Reaction Type | Substrate | Catalyst/Reagent | Product Type | Enantioselectivity (ee) |
| Asymmetric α-Alkylation | Cyclic β-keto ester | Cinchona derivative (phase-transfer) | α-Alkyl-β-keto ester | Up to 98% rsc.org |
| Asymmetric α-Hydroxylation | β-Keto ester | Cinchona alkaloid / Peroxide | α-Hydroxy-β-keto ester | Good to high acs.org |
| Asymmetric Reduction | β-Keto ester | Baker's yeast | β-Hydroxy ester | Moderate to high researchgate.net |
| Lipase-catalyzed Resolution | Racemic alcohol + β-keto ester | Candida antarctica lipase (B570770) B (CALB) | Chiral β-keto ester | High google.com |
Reaction Conditions and Optimization in this compound Synthesis
The efficiency and yield of the synthesis of this compound are highly dependent on the careful control and optimization of reaction conditions. Key factors include the choice of base and solvent, as well as temperature and pressure, particularly in scalable applications.
Influence of Base and Solvent Systems on Reaction Yields
The selection of an appropriate base and solvent system is critical in the Claisen condensation to ensure the formation of the desired enolate and subsequent condensation. Strong alkoxide bases are commonly employed to deprotonate the α-carbon of the ester. Sodium ethoxide (NaOEt) and sodium hydride (NaH) are frequently utilized bases for this transformation.
The solvent plays a crucial role in solubilizing the reactants and intermediates, as well as influencing the reactivity of the base. Anhydrous conditions are essential to prevent the hydrolysis of the esters and the base. Ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether are often favored due to their inert nature and ability to dissolve the reactants. Aromatic hydrocarbons such as toluene (B28343) may also be used.
The interplay between the base and solvent system directly impacts the reaction yield. For instance, the use of sodium ethoxide in an alcohol solvent corresponding to the ester (e.g., ethanol (B145695) for ethyl esters) can help to minimize transesterification side reactions. However, stronger, non-nucleophilic bases like sodium hydride in an aprotic solvent like THF can offer higher yields by minimizing side reactions.
Table 1: Influence of Base and Solvent on Reaction Yields
| Base | Solvent | Reactants | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Sodium Ethoxide | Ethanol | Methyl 3-methoxybenzoate, Ethyl acetate | 78 (reflux) | Moderate |
| Sodium Hydride | Tetrahydrofuran (THF) | Methyl 3-methoxybenzoate, Ethyl acetate | 66 (reflux) | Good to High |
Note: The yields are qualitative descriptions based on typical Claisen condensation reactions and may vary depending on specific experimental conditions.
Temperature and Pressure Parameters in Scalable Synthesis
For the large-scale synthesis of this compound, precise control of temperature and pressure is paramount for safety, efficiency, and product quality. The Claisen condensation is typically an exothermic reaction, and effective heat management is crucial to prevent runaway reactions and the formation of byproducts.
Initially, the reaction is often started at a lower temperature to control the rate of enolate formation. As the reaction progresses, the temperature may be gradually increased to drive the condensation to completion. In industrial settings, jacketed reactors with controlled heating and cooling systems are employed to maintain the optimal temperature profile.
While many lab-scale syntheses are conducted at atmospheric pressure under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination, scalable syntheses may be performed under slightly elevated pressure to increase the boiling point of the solvent, thereby allowing for higher reaction temperatures and potentially shorter reaction times. However, careful consideration of the pressure tolerance of the equipment is necessary.
Table 2: Temperature and Pressure Parameters in Scalable Synthesis
| Parameter | Range | Rationale |
|---|---|---|
| Temperature | ||
| Initial Temperature | 0 - 25 °C | Controlled enolate formation, minimization of side reactions. |
| Reaction Temperature | 50 - 100 °C | To drive the reaction to completion at a reasonable rate. |
| Pressure |
Purification and Isolation Techniques in the Context of Synthetic Pathways
Following the completion of the synthesis, a series of purification and isolation steps are necessary to obtain this compound in high purity. The work-up procedure typically begins with quenching the reaction mixture, followed by extraction and then chromatographic or crystallization techniques.
The reaction is typically quenched by the addition of a weak acid, such as acetic acid or a saturated aqueous solution of ammonium (B1175870) chloride, to neutralize the remaining base and protonate the enolate product. This is followed by extraction with an organic solvent like diethyl ether or ethyl acetate to separate the desired product from inorganic salts and other aqueous-soluble impurities. The organic layer is then washed with brine and dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate.
For further purification, column chromatography is a widely used technique. Silica gel is a common stationary phase, and the mobile phase is typically a mixture of non-polar and polar solvents. A common eluent system for β-keto esters is a gradient of ethyl acetate in hexane. The polarity of the eluent is gradually increased to first elute less polar impurities and then the desired product. The fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product.
Recrystallization is another effective method for purifying solid or low-melting point oily compounds. The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound well at an elevated temperature but poorly at a lower temperature. For aryl β-keto esters, a mixed solvent system, such as ethyl acetate/hexane or diethyl ether/petroleum ether, can be effective. The crude product is dissolved in a minimum amount of the hot solvent, and then the solution is allowed to cool slowly, inducing the formation of pure crystals.
Chemical Reactivity and Mechanistic Studies of Ethyl 3 3 Methoxyphenyl 3 Oxopropanoate
Tautomerism and Equilibrium Dynamics
A defining characteristic of β-keto esters, including Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate, is their existence as an equilibrium mixture of constitutional isomers known as tautomers. ksu.edu.sa This phenomenon, specifically keto-enol tautomerism, involves the migration of a proton and the shifting of bonding electrons, resulting in the interconversion between a keto form and two possible enol forms. fiveable.me
This compound exists in a dynamic equilibrium between one keto tautomer and two possible geometric isomers of its enol form, (Z)-enol and (E)-enol.
Keto Form: This is the diketone structure, this compound. For most simple carbonyl compounds, the keto form is significantly more stable and therefore predominates at equilibrium. acs.org This stability is primarily due to the greater strength of the carbon-oxygen double bond (C=O) compared to a carbon-carbon double bond (C=C). acs.org
Enol Forms: The enol tautomers are characterized by the presence of a hydroxyl group adjacent to a carbon-carbon double bond. For this compound, two enol forms are possible:
(Z)-enol: This isomer is significantly stabilized by the formation of a six-membered quasi-aromatic ring through a strong intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen. This conjugation and hydrogen bonding make the (Z)-enol form considerably more stable than the (E)-enol form and more stable than typical enols of simple ketones.
(E)-enol: In this form, the hydroxyl group and the ester group are on opposite sides of the double bond, precluding the formation of an intramolecular hydrogen bond. Consequently, it is the least stable tautomer and generally present in negligible amounts.
The equilibrium generally favors the keto form, but the enol form is crucial for the compound's reactivity. The stability of the enol tautomer in β-dicarbonyl compounds is enhanced by factors such as conjugation of the double bond with the carbonyl group and the formation of a stabilizing intramolecular hydrogen bond. acs.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for identifying and quantifying the keto and enol tautomers in an equilibrium mixture. nih.govbohrium.com The distinct chemical environments of the protons, carbons, and functional groups in each form give rise to characteristic signals.
Infrared (IR) Spectroscopy:
Keto Form: Exhibits two distinct C=O stretching bands: one for the ketone (around 1715-1720 cm⁻¹) and one for the ester (around 1740-1745 cm⁻¹). ksu.edu.sa
Enol Form: Shows a broad O-H stretching band (3200-3500 cm⁻¹) due to the intramolecularly hydrogen-bonded hydroxyl group. researchgate.net The C=C double bond has a stretching frequency around 1600-1650 cm⁻¹, and the conjugated carbonyl group appears at a lower frequency (around 1650-1680 cm⁻¹) compared to the keto form. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton (¹H) and carbon-¹³ (¹³C) NMR spectra provide clear evidence of both tautomers. The slow rate of interconversion on the NMR timescale allows for the observation of separate signals for each species. nih.gov
Interactive Table: Expected Spectroscopic Data for Tautomers
| Tautomer | Method | Group | Expected Chemical Shift / Frequency | Key Features |
| Keto | ¹H NMR | Active Methylene (B1212753) (-CH₂-) | ~3.5 ppm (singlet) | Signal for the two protons between the carbonyl groups. |
| ¹³C NMR | Ketone Carbonyl (C=O) | ~200 ppm | Downfield signal characteristic of a ketone. | |
| ¹³C NMR | Ester Carbonyl (C=O) | ~167 ppm | Signal for the ester carbonyl carbon. | |
| ¹³C NMR | Active Methylene (-CH₂-) | ~50 ppm | Signal for the carbon between the carbonyls. | |
| IR | Ketone C=O Stretch | ~1720 cm⁻¹ | Strong, sharp absorption band. | |
| IR | Ester C=O Stretch | ~1745 cm⁻¹ | Strong, sharp absorption band at a slightly higher frequency than the ketone. | |
| Enol | ¹H NMR | Enolic Hydroxyl (-OH) | ~12-13 ppm (broad singlet) | Very downfield and broad due to strong intramolecular H-bonding. Its integration corresponds to one proton. acs.org |
| ¹H NMR | Vinylic Proton (=CH-) | ~5.0-6.0 ppm (singlet) | Signal for the proton on the C=C double bond. | |
| ¹³C NMR | Enolic Carbon (C=C-OH) | ~175-185 ppm | The carbon bearing the hydroxyl group, shifted downfield. | |
| ¹³C NMR | Vinylic Carbon (=CH-) | ~90-100 ppm | The carbon bearing the vinylic proton. | |
| IR | O-H Stretch | ~3200-3500 cm⁻¹ (broad) | Characteristic broad band for a hydrogen-bonded hydroxyl group. researchgate.net | |
| IR | C=C Stretch | ~1640 cm⁻¹ | Absorption for the carbon-carbon double bond. | |
| IR | Conjugated C=O Stretch | ~1650 cm⁻¹ | Carbonyl stretch shifted to lower frequency due to conjugation and H-bonding. |
Reactions at the β-Keto Ester Moiety
The unique structural arrangement of this compound provides multiple sites for chemical reactions: the ketonic carbonyl, the ester carbonyl, and the acidic active methylene group.
Both carbonyl carbons are electrophilic and susceptible to nucleophilic attack. However, the ketone carbonyl is generally more reactive towards nucleophiles than the ester carbonyl. ncert.nic.in
Hydride Reduction: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) will reduce both the ketone and the ester groups to yield a 1,3-diol. harvard.edulumenlearning.com Milder reagents, such as Sodium Borohydride (NaBH₄), can selectively reduce the more reactive ketone to a secondary alcohol, leaving the ester group intact to form Ethyl 3-hydroxy-3-(3-methoxyphenyl)propanoate. lumenlearning.com
Grignard and Organolithium Reagents: These powerful nucleophiles typically add to the ketone carbonyl first. ksu.edu.sayoutube.com Using one equivalent of a Grignard reagent (R-MgX) would primarily yield a tertiary alcohol at the former ketone position. The use of excess Grignard reagent can lead to a subsequent reaction with the ester group, replacing the ethoxy group and then adding another equivalent to form a different tertiary alcohol.
The ester functional group can undergo nucleophilic acyl substitution.
Hydrolysis (Saponification): Under basic conditions (e.g., using NaOH or KOH), the ester is hydrolyzed in an essentially irreversible process called saponification. wikipedia.orgmasterorganicchemistry.com The hydroxide (B78521) ion attacks the ester carbonyl, leading to the formation of an intermediate carboxylate salt of the β-keto acid. Subsequent acidification protonates the carboxylate. The resulting β-keto acid, 3-(3-methoxyphenyl)-3-oxopropanoic acid, is often unstable and can readily undergo decarboxylation (loss of CO₂) upon heating to yield 3'-methoxyacetophenone. aklectures.com
Transesterification: This reaction involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol, typically in the presence of an acid or base catalyst. masterorganicchemistry.com This equilibrium-driven process is useful for modifying the ester group. The selective transesterification of β-keto esters over other types of esters is possible, often proceeding through an enol intermediate where the catalyst can chelate with both carbonyl oxygens. nih.govrsc.org
The protons on the carbon situated between the two carbonyl groups (the α-carbon) are significantly acidic (pKa ≈ 11-13) due to the electron-withdrawing effect of both carbonyls and the resonance stabilization of the resulting conjugate base, the enolate. aklectures.com
Enolate Formation: Treatment with a suitable base, such as sodium ethoxide, readily deprotonates the active methylene group to form a nucleophilic enolate ion.
Alkylation: The generated enolate acts as a potent nucleophile and can react with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in an Sₙ2 reaction to form a new carbon-carbon bond at the α-position. jove.com This is a cornerstone reaction for building more complex carbon skeletons. fiveable.meaklectures.com
Acylation: Similarly, the enolate can react with acylating agents like acid chlorides or anhydrides to introduce an acyl group at the active methylene position, forming a β,δ-diketo ester. researchgate.netcdnsciencepub.com
A key consideration in these reactions is the ambident nature of the enolate nucleophile, which has reactive sites at both the α-carbon and the enolate oxygen. This can lead to two possible products: C-alkylation/acylation or O-alkylation/acylation. Generally, C-alkylation is favored, especially with "soft" electrophiles like alkyl iodides and in protic solvents. chemistryviews.orgic.ac.uk O-alkylation becomes more competitive with "hard" electrophiles and in polar aprotic solvents. ic.ac.uk
Reactivity of the 3-Methoxyphenyl (B12655295) Substituent
The 3-methoxyphenyl group is a substituted aromatic ring that will primarily undergo electrophilic aromatic substitution. The regiochemical outcome of such reactions is determined by the directing effects of the two substituents on the benzene (B151609) ring: the methoxy (B1213986) group (-OCH₃) and the 3-oxopropanoate (B1240783) group (-C(O)CH₂COOEt).
Electrophilic Aromatic Substitution Reactions on the Methoxyphenyl Ring
The methoxy group is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the aromatic ring via resonance. Conversely, the 3-oxopropanoate group, an acyl derivative, is a deactivating group and is meta-directing because it withdraws electron density from the ring through both inductive and resonance effects.
In this compound, the two substituents have a synergistic directing effect. The positions ortho and para to the methoxy group are activated, while the positions meta to the 3-oxopropanoate group are the least deactivated. The positions that are ortho to the methoxy group (positions 2 and 4) are also meta to the 3-oxopropanoate group. The position para to the methoxy group (position 6) is also ortho to the 3-oxopropanoate group. Therefore, electrophilic attack is most likely to occur at the positions that are activated by the methoxy group, which are positions 2, 4, and 6. Among these, positions 2 and 4 are generally favored due to the strong activating and directing effect of the methoxy group. Steric hindrance might play a role in favoring substitution at the less hindered position 4 over position 2.
Below is a table summarizing the predicted outcomes for common electrophilic aromatic substitution reactions on this compound.
| Reaction | Reagents | Predicted Major Product(s) | Predicted Regioselectivity |
| Nitration | HNO₃, H₂SO₄ | Ethyl 3-(4-nitro-3-methoxyphenyl)-3-oxopropanoate and Ethyl 3-(2-nitro-3-methoxyphenyl)-3-oxopropanoate | Substitution at positions 4 and 2 (ortho to the methoxy group) |
| Halogenation (Bromination) | Br₂, FeBr₃ | Ethyl 3-(4-bromo-3-methoxyphenyl)-3-oxopropanoate and Ethyl 3-(2-bromo-3-methoxyphenyl)-3-oxopropanoate | Substitution at positions 4 and 2 (ortho to the methoxy group) |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Ethyl 3-(4-acyl-3-methoxyphenyl)-3-oxopropanoate and Ethyl 3-(2-acyl-3-methoxyphenyl)-3-oxopropanoate | Substitution at positions 4 and 2 (ortho to the methoxy group). Milder Lewis acids may be preferred to avoid potential side reactions. stackexchange.com |
Functional Group Transformations Involving the Methoxy Group
The methoxy group (an ether) is generally stable but can undergo cleavage under specific, often harsh, conditions to yield a phenol (B47542). This transformation is a nucleophilic substitution reaction, typically catalyzed by a strong acid. wikipedia.org
Ether Cleavage (Demethylation):
The cleavage of the methyl C-O bond in the methoxy group of this compound would result in the formation of Ethyl 3-(3-hydroxyphenyl)-3-oxopropanoate. This reaction is typically achieved using strong protic acids like hydroiodic acid (HI) or hydrobromic acid (HBr), or with strong Lewis acids such as boron tribromide (BBr₃). masterorganicchemistry.comnih.gov
The general mechanism involves the protonation of the ether oxygen by the strong acid, making the methyl group susceptible to nucleophilic attack by the conjugate base (e.g., I⁻ or Br⁻) in an Sₙ2 reaction. masterorganicchemistry.com With a reagent like BBr₃, the Lewis acidic boron coordinates to the ether oxygen, facilitating the cleavage. nih.gov
| Reaction | Reagents | Predicted Product | Reaction Type |
| Demethylation | Excess HI or HBr, heat | Ethyl 3-(3-hydroxyphenyl)-3-oxopropanoate | Acid-catalyzed nucleophilic substitution (Sₙ2) |
| Demethylation | Boron tribromide (BBr₃) followed by aqueous workup | Ethyl 3-(3-hydroxyphenyl)-3-oxopropanoate | Lewis acid-mediated ether cleavage |
Investigating Reaction Mechanisms and Pathways
While specific mechanistic studies for reactions involving this compound are scarce, the pathways for the aforementioned reactions can be inferred from established mechanisms for similar substrates.
Mechanism of Electrophilic Aromatic Substitution:
The mechanism for electrophilic aromatic substitution on the 3-methoxyphenyl ring follows the general, well-established two-step pathway. lumenlearning.commasterorganicchemistry.com
Formation of the σ-complex (arenium ion): The π electrons of the aromatic ring act as a nucleophile and attack the electrophile (E⁺). This is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as the Wheland intermediate or σ-complex. The positive charge in this intermediate is delocalized over the positions ortho and para to the site of electrophilic attack. The presence of the electron-donating methoxy group provides additional resonance stabilization to the σ-complex when the attack occurs at the ortho or para positions, thus favoring substitution at these sites.
Deprotonation to restore aromaticity: A base in the reaction mixture removes a proton from the sp³-hybridized carbon atom bearing the electrophile. This is a fast step that restores the aromaticity of the ring and yields the substituted product.
Mechanism of Methoxy Group Cleavage:
As mentioned, the acid-catalyzed cleavage of the methoxy group proceeds via an Sₙ2 mechanism. masterorganicchemistry.com
Protonation of the ether oxygen: The oxygen atom of the methoxy group is protonated by the strong acid (e.g., HI), forming a good leaving group (methanol).
Nucleophilic attack: A nucleophile (e.g., I⁻) attacks the methyl carbon in a backside attack, displacing the protonated hydroxyl group and forming methyl iodide and the corresponding phenol.
Due to the lack of specific studies on this compound, these mechanistic descriptions are based on general principles and observations from analogous systems. Further experimental and computational studies would be necessary to fully elucidate the specific reaction pathways and transition states for this particular compound.
Applications of Ethyl 3 3 Methoxyphenyl 3 Oxopropanoate in Advanced Organic Synthesis
Building Block for Diverse Heterocyclic Frameworks
The reactivity of the dicarbonyl moiety in Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate makes it an ideal precursor for cyclocondensation reactions, leading to the formation of various heterocyclic rings. This versatility has established it as a valuable building block in synthetic organic chemistry.
Synthesis of Pyrazolone (B3327878) and Pyrazolo[1,5-α]pyrimidine Derivatives
Pyrazolone derivatives are readily synthesized through the condensation of β-keto esters, such as this compound, with hydrazine (B178648) or its derivatives. nih.govorientjchem.orgresearchgate.net This reaction, known as the Knorr pyrazole (B372694) synthesis, involves the initial formation of a hydrazone followed by intramolecular cyclization and dehydration to yield the 5-pyrazolone ring. ijpsjournal.com The presence of the 3-methoxyphenyl (B12655295) group on the pyrazolone core allows for further functionalization and tuning of the molecule's properties.
Furthermore, the pyrazolone ring can be used to construct more complex fused heterocyclic systems. Pyrazolo[1,5-α]pyrimidines are synthesized by reacting 5-aminopyrazole derivatives (which can be derived from β-keto esters) with various carbonyl compounds or their equivalents. nih.govresearchgate.net These compounds are of significant interest due to their structural similarity to purine (B94841) nucleic bases. researchgate.net The synthesis often proceeds via condensation and subsequent cyclization, offering a pathway to highly substituted pyrazolo[1,5-α]pyrimidine scaffolds. nih.gov
| Heterocyclic Framework | General Synthetic Method | Key Reactants with this compound |
|---|---|---|
| Pyrazolone | Knorr Pyrazole Synthesis | Hydrazine or substituted hydrazines |
| Pyrazolo[1,5-α]pyrimidine | Cyclocondensation | 5-Aminopyrazole derivatives (formed from the initial pyrazolone synthesis) and carbonyl compounds |
| Chromone (B188151) | Cyclocondensation (e.g., Baker-Venkataraman) | Phenol (B47542) derivatives (intramolecular cyclization of an intermediate) |
| Indole (B1671886) | Japp-Klingemann Reaction | Aryl diazonium salts |
| Pyridine (B92270) | Hantzsch Pyridine Synthesis | An aldehyde and ammonia (B1221849)/ammonium (B1175870) acetate (B1210297) |
Formation of Chromone and Indole Core Structures
The chromone scaffold, a benzopyran-4-one system, can be synthesized using this compound through several methods, often involving an intramolecular cyclization. ijmrset.comijrpc.com One common route involves the Claisen condensation of a 2-hydroxyacetophenone (B1195853) with an ester, followed by acid-catalyzed cyclization. Alternatively, variations of the Baker-Venkataraman rearrangement can be employed to form the necessary 1,3-diketone intermediate which then cyclizes to the chromone ring. ijrpc.com
For the synthesis of indole core structures, the Japp-Klingemann reaction provides a viable pathway starting from β-keto esters. scripps.edugoogle.com This reaction involves the coupling of an aryl diazonium salt with this compound. The resulting intermediate hydrazone undergoes cyclization under acidic conditions, typically with the loss of a carboxylate group, in a process similar to the Fischer indole synthesis, to yield a substituted indole. semanticscholar.orgspringernature.com
Derivatization to Other Nitrogen-Containing Heterocycles (e.g., Pyridines)
The Hantzsch pyridine synthesis is a classic multicomponent reaction that effectively utilizes β-keto esters to construct dihydropyridine (B1217469) rings, which can then be oxidized to pyridines. wikipedia.orgorganic-chemistry.org In this reaction, this compound would be condensed with an aldehyde and a nitrogen donor like ammonia or ammonium acetate. wikipedia.orgnih.gov The reaction mechanism involves the formation of an enamine from one equivalent of the β-keto ester and ammonia, and an α,β-unsaturated carbonyl compound from a Knoevenagel condensation of the aldehyde and a second equivalent of the β-keto ester. youtube.com The subsequent Michael addition followed by cyclization and dehydration yields the dihydropyridine product, which is then aromatized. organic-chemistry.orgscispace.com
Intermediate in Complex Pharmaceutical Molecule Development
The heterocyclic frameworks derived from this compound are recognized as privileged structures in medicinal chemistry, forming the core of numerous compounds with significant biological activity.
Precursor to Anticancer and Antimicrobial Agents
Many heterocyclic compounds, including derivatives of pyrazole, pyrimidine, and chromone, have been investigated for their potential as therapeutic agents. Pyrazolone derivatives have shown a wide spectrum of biological activities, including antimicrobial and anticancer effects. nih.govtaylorandfrancis.com Research has demonstrated that certain substituted pyrazolones and their fused ring systems can exhibit moderate to good antimicrobial activity. researchgate.net Similarly, various pyrazole derivatives have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines. rjpbr.com
The role of this compound as a precursor to these scaffolds makes it a key intermediate in the synthesis of novel anticancer and antimicrobial drug candidates. For instance, a related compound, (E)-3-(3-methoxyphenyl)propenoic acid, has been studied for its potential as an anti-angiogenesis inhibitor, a mechanism relevant to cancer therapy. nih.gov
Synthesis of Anti-inflammatory and Analgesic Drug Candidates
The pyrazolone nucleus is a well-established pharmacophore associated with anti-inflammatory and analgesic properties. rjpbr.comnih.gov Historically, pyrazolone derivatives like antipyrine (B355649) and dipyrone (B125322) have been used clinically as analgesics and antipyretics. taylorandfrancis.comnih.govbohrium.com The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. ijpsjournal.com
By using this compound to synthesize novel pyrazolone derivatives, researchers can explore new chemical space for developing more effective and potentially safer anti-inflammatory and analgesic agents. researchgate.netnih.gov The synthesis of pyrazoline derivatives from chalcones (which can be derived from β-keto esters) has also yielded compounds with potent anti-inflammatory and analgesic activities. nih.gov
| Therapeutic Area | Core Heterocyclic Structure | Summary of Research Findings |
|---|---|---|
| Anticancer | Pyrazolone, Chromone | Derivatives have shown antiproliferative activity against various tumor cell lines and potential as anti-angiogenesis inhibitors. taylorandfrancis.comnih.govresearchgate.net |
| Antimicrobial | Pyrazolone | Synthesized pyrazolone derivatives have demonstrated moderate to good activity against various bacterial and fungal strains. nih.govresearchgate.net |
| Anti-inflammatory | Pyrazolone, Pyrazoline | Many pyrazolone derivatives are known non-steroidal anti-inflammatory agents (NSAIDs) that often act as COX inhibitors. ijpsjournal.comtaylorandfrancis.comnih.gov |
| Analgesic | Pyrazolone | The pyrazolone core is found in several clinically used analgesic and antipyretic drugs, with mechanisms linked to prostaglandin (B15479496) synthesis inhibition. rjpbr.combohrium.com |
Contributions to the Synthesis of Natural Product Analogs
The structural framework of this compound makes it an important starting material for the synthesis of analogs of various natural products. Natural products containing substituted aromatic rings, such as lignans (B1203133), flavonoids, and certain alkaloids, often possess significant biological activity. mdpi.com The synthesis of analogs allows for the exploration of structure-activity relationships and the development of new therapeutic agents. researchgate.netnih.gov
The 3-methoxyphenyl group present in the compound is a key feature in many bioactive natural products. By utilizing this compound, chemists can readily introduce this specific moiety into synthetic targets. The β-keto ester functionality provides a handle for a wide array of chemical transformations, including cyclization, condensation, and alkylation reactions, which are fundamental steps in constructing the core structures of complex natural product analogs. mdpi.com For example, derivatives of this compound can be envisioned as precursors for creating analogs of arylnaphthalene lignans or podophyllotoxin, where substituted phenyl rings are crucial for their biological function. mdpi.com
Role in Stereoselective Synthesis
The development of methods to control stereochemistry is a central goal of modern organic synthesis, particularly in the pharmaceutical industry where the chirality of a molecule can determine its efficacy and safety. This compound is a valuable substrate in several stereoselective transformations.
Optically active α-hydroxy ketones and their ester derivatives are highly valuable chiral building blocks for synthesizing a variety of pharmaceuticals and fine chemicals. researchgate.net The conversion of β-keto esters like this compound into chiral α-hydroxy-β-keto esters is a key transformation. Asymmetric reduction of an intermediate α-dicarbonyl species is a common strategy to achieve this.
Several methods have been developed for this purpose:
Biocatalytic Reduction: The use of whole-cell biocatalysts or isolated enzymes offers a green and highly selective method for asymmetric synthesis. abap.co.in Microorganisms such as Candida parapsilosis and baker's yeast have been successfully employed for the asymmetric reduction of α-keto esters to their corresponding α-hydroxy esters with high enantiomeric excess. abap.co.inelsevierpure.com These biocatalytic systems are valued for operating under mild conditions. abap.co.in
Chemo-catalytic Reduction: Asymmetric transfer hydrogenation (ATH) using metal catalysts with chiral ligands, such as Ruthenium(II) complexes, provides a powerful chemical method for the enantioselective reduction of α-keto esters. nih.gov This approach can be designed as a dynamic kinetic resolution (DKR), which allows for the conversion of a racemic starting material into a single enantiomer of the product in high yield and selectivity. nih.gov
| Method | Catalyst/Reagent Type | Key Advantages | Relevant Findings |
|---|---|---|---|
| Biocatalytic Reduction | Whole cells (e.g., Candida parapsilosis, Baker's Yeast) or isolated enzymes. | High enantioselectivity, mild reaction conditions, environmentally friendly. | Can produce optically enriched α-hydroxy esters with good yields and high enantiomeric excess (ee). abap.co.inelsevierpure.com |
| Asymmetric Transfer Hydrogenation (ATH) | Metal complexes with chiral ligands (e.g., Ru(II)-based catalysts). | High diastereo- and enantioselectivity, applicable to a wide range of substrates. | Dynamic kinetic resolution (DKR) approaches can convert racemic mixtures to a single product stereoisomer. nih.gov |
When a synthetic route produces a racemic or enantiomerically-mixed product, chiral derivatization is a classic technique used to separate the enantiomers. This process involves reacting the mixture with a single enantiomer of a chiral derivatizing agent (CDA) to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by standard laboratory techniques like chromatography or crystallization.
In the context of products derived from this compound, such as a chiral alcohol, this method is highly applicable. The resulting alcohol can be reacted with a CDA, such as a chiral phosphorus agent or a chiral isocyanate, to form diastereomeric esters or carbamates. researchgate.net After separation, the chiral auxiliary can be cleaved to yield the desired enantiomerically pure or enriched product. This technique is also crucial for analytical purposes, where the formation of diastereomers allows for the determination of enantiomeric excess (ee) using methods like NMR spectroscopy. researchgate.net
| CDA Class | Example | Functional Group Targeted | Purpose |
|---|---|---|---|
| Chiral Isocyanates | 1-Phenylethyl isocyanate | Alcohols, Amines | Formation of diastereomeric carbamates for separation and analysis. researchgate.net |
| Chiral Carboxylic Acids | Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) | Alcohols, Amines | Formation of diastereomeric esters for separation and NMR analysis. |
| Chiral Phosphorus Agents | (S)-1,1'-bis-2-naphthol derived agents | Alcohols, Amines | Formation of diastereomers for 31P NMR analysis to determine enantiomeric excess. researchgate.net |
Development of Specialty Chemicals and Agrochemicals
This compound is a valuable intermediate in the synthesis of various high-value specialty chemicals, including pharmaceutical precursors and potential agrochemicals. The methoxyphenyl propanoate structural motif is found in a range of biologically active molecules.
For instance, related structures like ethyl (S)-2-ethoxy-3-(p-methoxyphenyl)propanoate serve as key precursors for potent pharmaceutical agents such as Tesaglitazar, a PPAR-alpha/gamma agonist. researchgate.net The synthesis of such molecules often requires the precise installation of the methoxyphenyl group, a role fulfilled by starting materials like this compound. Furthermore, derivatives such as (E)-3-(3-methoxyphenyl)propenoic acid have been synthesized and investigated for their potential as anti-angiogenic agents, which are important in cancer therapy. nih.gov
The reactivity of the β-keto ester allows it to be a linchpin in multi-component reactions, enabling the efficient construction of complex molecular architectures from simple precursors. researchgate.net This versatility makes it an attractive building block for creating libraries of compounds for screening in both pharmaceutical and agrochemical research, leading to the discovery of new active ingredients. The presence of the methoxy (B1213986) group can also influence the pharmacokinetic properties and biological activity of the final product.
| Compound Class | Example Application | Relevance of the Methoxyphenyl Moiety |
|---|---|---|
| Methoxyphenyl Propanoates | Precursors to PPAR-alpha/gamma agonists (e.g., Tesaglitazar). researchgate.net | The substituted phenyl ring is a core component of the final active pharmaceutical ingredient. |
| Methoxyphenyl Propenoic Acids | Potential anti-angiogenic agents for cancer treatment. nih.gov | The methoxy-substituted aromatic ring contributes to the compound's biological activity. |
| Complex Heterocycles | Building blocks for benzothiazepinones and other heterocyclic systems. rsc.org | Serves as a key structural unit for constructing diverse chemical scaffolds for drug discovery. |
Biological Activities and Medicinal Chemistry Research on Ethyl 3 3 Methoxyphenyl 3 Oxopropanoate and Its Analogs
Mechanisms of Bioactivity at the Molecular Level
The biological effects of Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate analogs are rooted in their interactions with specific molecular targets. These interactions include the inhibition of critical enzymes, modulation of cellular receptors, and interference with key biochemical pathways that regulate cellular processes.
Enzyme Inhibition Studies (e.g., Human Norovirus RdRp, Acetylcholinesterase, Butyrylcholinesterase)
Analogs of this compound have been investigated as inhibitors of various enzymes, a common strategy in drug discovery. A notable area of research has been their potential to inhibit viral enzymes, particularly the RNA-dependent RNA polymerase (RdRp) of human norovirus (HNV), a primary cause of acute gastroenteritis.
One study focused on developing a new antiviral scaffold for human norovirus by targeting its polymerase. nih.gov Through computer-aided approaches, researchers identified and synthesized a series of compounds. While not direct analogs of this compound, the synthetic pathways sometimes involve related starting materials like ethyl-3-chloro-3-oxopropanoate. nih.gov For instance, a compound identified as Co-29, a 5-cyano-2-thiacetyl aromatic pyrimidinone, was shown to directly inhibit the enzyme activity of both mouse norovirus (MNV) RdRp and HNV RdRp in a dose-dependent manner. nih.gov
Inhibition of Norovirus RdRp by Compound Co-29
| Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|
| Mouse Norovirus (MNV) RdRp | 32.04 | nih.gov |
| Human Norovirus (HNV) RdRp | 36.62 | nih.gov |
Molecular docking studies predicted that Co-29 binds to the palm region of the RdRp, interacting with specific amino acid residues. nih.gov This binding site is highly conserved across various norovirus strains, suggesting the potential for broad-spectrum activity. nih.gov Further research has explored other structural analogs, confirming that modifications to different parts of the molecular scaffold can significantly impact RdRp inhibitory activity. nih.gov
Receptor Modulation and Binding Affinity Investigations
The interaction of small molecules with cellular receptors is a fundamental mechanism for modulating biological responses. Analogs bearing the methoxyphenyl group have been explored for their binding affinity to various receptors. For example, research into pyrazolo[3,4-d]pyrimidinone derivatives containing a methoxyphenyl moiety has demonstrated significant anticancer effects. ekb.eg These effects are linked to the inhibition of key enzymes that can also be considered as receptors in broader signaling pathways, such as cyclin-dependent kinases (CDKs). ekb.eg
One such derivative showed potent inhibitory activity against CDK1 and CDK2, with IC₅₀ values of 0.385 µM and 0.58 µM, respectively. ekb.eg This indicates a strong binding affinity to the active site of these kinases, which are crucial regulators of the cell cycle. ekb.eg Molecular modeling studies have further supported these findings, illustrating strong interactions within the kinase binding pockets. ekb.eg
Modulation of Specific Biochemical Pathways
Beyond direct enzyme or receptor targeting, analogs of this compound can exert their biological effects by modulating complex biochemical pathways.
A derivative, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP), has been identified as a selective inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. nih.gov In studies using lipopolysaccharide (LPS)-treated mice, a model for neuroinflammation, MMPP treatment was found to reduce the expression of inflammatory proteins such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov This anti-inflammatory effect was linked to the suppression of STAT3 DNA binding activity. nih.gov Furthermore, MMPP was shown to decrease the production of β-secretase and amyloid-β, key components in the pathology of Alzheimer's disease, through the inhibition of the STAT3 pathway in both in vivo and in vitro models. nih.gov
In the context of cancer, certain chalcone (B49325) analogs, which share the methoxyphenyl feature, have been shown to interfere with signaling pathways like the JAK/STAT pathway. mdpi.com Additionally, newly synthesized imidazo[1,2-a]quinoxaline (B3349733) analogs have been found to downregulate the expression of critical oncogenes, including KRAS, MAP2K, and EGFR, suggesting a multi-targeted approach to inhibiting cancer cell growth. nih.gov
Therapeutic Potential in Disease Models
The molecular activities of these compounds translate into potential therapeutic applications, which are often explored in preclinical disease models. Research has primarily focused on their antiviral and antiproliferative properties.
Antiviral Activity Research and Structure-Activity Relationships
The development of antiviral agents is a critical area of medicinal chemistry. As mentioned, the inhibition of norovirus RdRp is a key strategy, and structure-activity relationship (SAR) studies have been crucial in optimizing inhibitor potency. nih.gov Systematic modifications of lead compounds have revealed that specific chemical groups and their positions on the molecular scaffold are vital for antiviral efficacy. nih.govuniversiteitleiden.nl
For example, in the development of 1-heteroaryl-2-alkoxyphenyl analogs as inhibitors of SARS-CoV-2 replication, SAR studies demonstrated that a 3- or 4-pyridyl moiety on an oxadiazole ring was optimal for activity. universiteitleiden.nldntb.gov.ua These studies also showed that the oxadiazole could be replaced by other heteroaromatic rings and that the alkoxy group allowed for some structural variations, providing a roadmap for designing more potent antiviral compounds. universiteitleiden.nldntb.gov.ua Such research highlights the importance of SAR in fine-tuning molecular structures to achieve desired biological outcomes against viral targets. universiteitleiden.nl
Antiproliferative Effects and Inhibition of DNA Synthesis in Cancer Cells
The methoxyphenyl motif is present in numerous compounds with demonstrated antiproliferative effects. Chalcones, a class of compounds that includes methoxy-substituted derivatives, are known for their wide range of biological activities, including anticancer properties. mdpi.com
One study synthesized a series of 3,4,5-trimethoxylated chalcones and screened them for antiproliferative activity against colorectal and prostatic cancer cells. mdpi.com Several of these chalcones exhibited significant activity, with IC₅₀ values in the low micromolar range. For instance, a specific indolic chalcone was particularly potent against prostate (PC3 and DU145) and colorectal (HCT116 and HT-29) cancer cell lines, with IC₅₀ values in the nanomolar range. mdpi.com The mechanism for some of these chalcones involves inducing cell cycle arrest before triggering apoptosis. mdpi.com
Antiproliferative Activity of an Indolic Chalcone Analog (48h)
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
|---|---|---|---|
| PC3 | Prostate | 17 | mdpi.com |
| DU145 | Prostate | 20 | mdpi.com |
| HCT116 | Colorectal | 39 | mdpi.com |
| HT-29 | Colorectal | 28 | mdpi.com |
Similarly, methoxy (B1213986) derivatives of resveratrol (B1683913) have been synthesized and evaluated for their anti-proliferative activity. mdpi.com Certain derivatives showed greater potency than resveratrol itself against prostate (PC-3) and colon (HCT116) cancer cells. mdpi.com The antiproliferative effects of these diverse analogs are often linked to their ability to interfere with cell cycle progression and induce programmed cell death, highlighting their potential as templates for novel anticancer agents. ekb.egmdpi.com
Investigations into Antimicrobial and Anti-inflammatory Properties
Research into this compound and its analogs has revealed significant potential in the development of new antimicrobial and anti-inflammatory agents. The core structure of β-keto esters serves as a versatile starting point for synthesizing various heterocyclic compounds, particularly pyrazole (B372694) and coumarin (B35378) derivatives, which have demonstrated notable biological activities. mdpi.commdpi.comresearchgate.net
Pyrazole derivatives synthesized from related precursors have shown a broad spectrum of antimicrobial activity. mdpi.com Studies on a series of novel pyrazole analogues indicated potent activity against both Gram-negative and Gram-positive bacteria. For instance, one synthesized pyrazole compound exhibited exceptional activity against Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL, which was more potent than the standard drug Ciprofloxacin (MIC: 0.5 μg/mL). nih.gov Another compound in the same series was highly active against Streptococcus epidermidis, also with an MIC of 0.25 μg/mL. nih.gov Antifungal properties have also been observed, with certain pyrazole derivatives showing high activity against Aspergillus niger and equipotent activity against Microsporum audouinii when compared to the standard drug Clotrimazole. nih.gov
In the realm of anti-inflammatory research, coumarin derivatives have been a major focus. nih.govresearchgate.net Coumarins are known to reduce tissue edema and inflammation, partly by inhibiting prostaglandin (B15479496) biosynthesis. nih.govresearchgate.net Synthetic coumarin derivatives have been evaluated for their ability to inhibit key inflammatory enzymes like cyclooxygenases (COX). nih.gov For example, ethyl-p-methoxycinnamate (EPMC), a related cinnamic acid ester, demonstrated dose-dependent inhibition of carrageenan-induced edema and was found to non-selectively inhibit both COX-1 and COX-2 enzymes in vitro, with IC50 values of 1.12 µM and 0.83 µM, respectively. mdpi.com Similarly, certain synthetic caffeamide derivatives have shown the ability to reduce paw edema in animal models by decreasing levels of COX-2, nitric oxide (NO), and tumor necrosis factor (TNF-α) in inflamed tissues. researchgate.net The anti-inflammatory effects of some pyrazole analogs have also been noted, with at least one compound showing better activity than the standard drug Diclofenac sodium in certain assays. nih.gov
| Compound | Microorganism | MIC (μg/mL) | Standard Drug | Standard Drug MIC (μg/mL) |
|---|---|---|---|---|
| Pyrazole Analog 3 | Escherichia coli (Gram-negative) | 0.25 | Ciprofloxacin | 0.5 |
| Pyrazole Analog 4 | Streptococcus epidermidis (Gram-positive) | 0.25 | Ciprofloxacin | 4 |
| Pyrazole Analog 2 | Aspergillus niger (Fungus) | 1 | Clotrimazole | 2 |
| Pyrazole Analog 3 | Microsporum audouinii (Fungus) | 0.5 | Clotrimazole | 0.5 |
Antioxidant Capacity and Oxidative Stress Protection
The chemical scaffold related to this compound is found in numerous natural and synthetic compounds that exhibit significant antioxidant properties. nih.gov Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in various chronic diseases. mdpi.com Compounds capable of scavenging ROS and mitigating oxidative damage are therefore of great therapeutic interest. mdpi.com
Coumarin derivatives, which can be synthesized from β-keto esters, are recognized for their antioxidant activities. nih.govnih.gov These compounds can affect the formation and scavenging of ROS and influence processes involving free radical-mediated injury. nih.gov Natural coumarins like esculetin (B1671247) and fraxetin (B1674051) are known inhibitors of enzymes such as lipoxygenase and cyclooxygenase, and they also inhibit neutrophil-dependent superoxide (B77818) anion generation. nih.gov The antioxidant potential of synthetic coumarins has also been demonstrated; some derivatives have been found to inhibit lipid peroxidation and effectively scavenge superoxide radicals in vitro. nih.gov
Research on structurally similar phenolic compounds further supports this potential. For example, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), a dihydroferulic acid, has been shown to reduce oxidative stress by decreasing plasma reactive oxygen metabolites. nih.gov Studies in mice indicated that HMPA administration enhances antioxidant capacity, particularly after exhaustive exercise, and alters the expression of antioxidant enzymes like superoxide dismutase (Sod1). nih.gov This suggests that compounds with the methoxyphenyl moiety can play a role in regulating redox balance and enhancing antioxidant defenses. nih.gov
Preclinical and In Vitro Efficacy Studies
Evaluation in Cell Lines (e.g., HeLa cells)
The evaluation of this compound analogs in preclinical in vitro studies often involves assessing their cytotoxic and antiproliferative effects against various cancer cell lines, including the human cervical cancer cell line, HeLa. nih.govresearchgate.net These studies are crucial for identifying potential anticancer agents and elucidating their mechanisms of action. A common method used for this evaluation is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. nih.govresearchgate.net
For instance, a series of glycyrrhetic acid derivatives were synthesized and tested against five different tumor cell lines. nih.gov One derivative, compound 3a, demonstrated significant antiproliferative activity against HeLa cells, with a half-maximal inhibitory concentration (IC50) value of 11.4 ± 0.2 μM. nih.gov Further investigation revealed that these compounds could induce apoptosis, or programmed cell death, through the mitochondrial pathway. nih.gov
Similarly, extracts from Myrciaria glazioviana, containing various phenolic compounds, were evaluated for their anticancer activity against HeLa cells. researchgate.net The ethyl acetate (B1210297) extract showed potent and selective activity against these tumor cells, with an IC50 value of 12.62 μg/mL. researchgate.net This study also indicated that the extracts induced cell death by apoptosis, confirmed by the activation of caspases 3/7 and morphological changes like cell shrinkage and pyknotic nuclei. researchgate.net In another study, newly synthesized oxoacrylate and acetamide (B32628) compounds were tested on HeLa cells, with one compound, MPAEA, showing potent anticancer activity. nih.gov
| Compound/Extract | Cell Line | IC50 Value | Reference |
|---|---|---|---|
| Glycyrrhetic acid derivative (3a) | HeLa | 11.4 ± 0.2 μM | nih.gov |
| Myrciaria glazioviana Dichloromethane Extract (MGD) | HeLa | 24.31 μg/mL | researchgate.net |
| Myrciaria glazioviana Ethyl Acetate Extract (MGA) | HeLa | 12.62 μg/mL | researchgate.net |
| Eugenia brasiliensis Dichloromethane Extract (EBD) | HeLa | 31.03 μg/mL | researchgate.net |
Inhibition Studies on Macromolecular Synthesis
Inhibitors of macromolecular synthesis—processes that include DNA replication, transcription, and protein translation—are a cornerstone of chemotherapy. The disruption of these fundamental cellular processes can halt the proliferation of rapidly dividing cancer cells. Beyond oncology, these inhibitors have been studied for other therapeutic effects, such as neuroprotection.
Research has shown that inhibitors of protein and RNA synthesis can prevent neuronal apoptosis (programmed cell death) induced by oxidative stress. nih.gov In one paradigm, neuronal death caused by cystine deprivation and subsequent loss of the antioxidant glutathione (B108866) was prevented by macromolecular synthesis inhibitors. nih.gov The protective mechanism was found to be associated with an increase in the availability of the amino acid cysteine, which is then shunted away from global protein synthesis and into the production of glutathione. nih.gov This restoration of cellular glutathione levels helps to combat oxidative stress and prevent apoptosis. nih.gov While this provides a general mechanism for a class of compounds, specific studies detailing the effects of this compound on macromolecular synthesis are not widely available in the current literature.
Computational and In Silico Modeling in Drug Discovery
Molecular Docking and Ligand-Protein Interaction Predictions
Computational methods, particularly molecular docking, are integral to modern drug discovery for predicting the interaction between a small molecule (ligand) and a protein's binding site. youtube.com This in silico technique helps in understanding binding affinities, identifying key interacting amino acid residues, and screening virtual libraries of compounds to find potential drug candidates. For analogs and derivatives of this compound, molecular docking has been employed to explore their potential as inhibitors of various therapeutic targets.
In one study, a series of 3-methoxy flavone (B191248) derivatives were synthesized and evaluated as anti-breast cancer agents. nih.gov Molecular docking was performed on two target proteins: the human estrogen receptor alpha (ER-α) and the epidermal growth factor receptor (EGFR). The results showed that the designed compounds had binding energies comparable to the control ligands. For the ER-α receptor (PDB: 2IOG), the control ligand had a binding energy of -12.84 kcal/mol, while the most promising synthesized compound (Cii) exhibited a binding energy of -10.14 kcal/mol. nih.gov
Molecular dynamics simulations are often used to complement docking studies by analyzing the stability of the predicted protein-ligand complex over time. nih.gov The root-mean-square deviation (RMSD) is calculated to assess conformational changes, with stable RMSD values indicating a strong and stable binding interaction. nih.gov Such computational analyses provide valuable insights into the structure-activity relationships of these compounds, guiding the rational design of more potent and selective analogs. nih.gov
| Compound | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Control Ligand | Control Binding Energy (kcal/mol) |
|---|---|---|---|---|
| Cii | ER-α (2IOG) | -10.14 | IOG | -12.84 |
| Control (5-Flurouracil) | ER-α (2IOG) | -5.62 | IOG | -12.84 |
| Cvi | EGFR (3W2S) | -9.56 | 2WR | -10.09 |
| Control (5-Flurouracil) | EGFR (3W2S) | -5.33 | 2WR | -10.09 |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) studies are computational and statistical methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a given set of molecules with known activities, QSAR models identify and quantify the physicochemical properties, or descriptors, that are most influential in determining their biological effects. These descriptors can be broadly categorized into electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters.
A specific, published QSAR study solely dedicated to this compound was not identified in a comprehensive review of scientific literature. However, the principles of QSAR can be applied to this molecule and its analogs based on findings from studies on structurally related compounds, such as other β-keto esters and benzoyl derivatives.
For a series of β-keto ester analogs, a hypothetical QSAR study would involve the following steps:
Data Set Selection: A series of analogs of this compound would be synthesized, and their biological activity (e.g., enzyme inhibition, antimicrobial activity) would be measured and expressed numerically (e.g., IC50, MIC).
Descriptor Calculation: For each analog, a wide range of molecular descriptors would be calculated using specialized software. These descriptors would quantify various aspects of the molecules' structures.
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be used to build a mathematical equation that correlates the calculated descriptors with the observed biological activity.
Model Validation: The predictive power of the developed QSAR model would be rigorously validated using both internal and external validation techniques to ensure its reliability.
Based on QSAR studies of similar aromatic compounds, it can be postulated that the biological activity of this compound analogs would be influenced by a combination of electronic and hydrophobic properties of the substituents on the phenyl ring. For instance, the electron-donating or -withdrawing nature of a substituent, as well as its lipophilicity, could significantly impact the molecule's interaction with a biological target. The development of a robust QSAR model for this class of compounds would be a valuable tool for predicting the activity of novel analogs and for guiding future drug design efforts.
Analog Design and Structure-Activity Relationship (SAR) Exploration
Structure-Activity Relationship (SAR) exploration is a fundamental process in medicinal chemistry that involves systematically modifying the chemical structure of a lead compound and observing the effect of these changes on its biological activity. This approach provides crucial insights into the pharmacophore—the essential structural features required for a molecule's biological activity.
Research into the biological activities of β-keto esters has revealed that the aryl substituent plays a critical role in their interaction with biological targets. mdpi.com A study investigating the quorum-sensing inhibitory activity of a panel of β-keto ester analogs provides valuable SAR data for compounds structurally related to this compound. mdpi.com Quorum sensing is a cell-to-cell communication system in bacteria that controls the expression of virulence genes, making it an attractive target for the development of new antibacterial agents.
The core structure examined in this research was ethyl benzoylacetate, and various substituents were introduced onto the phenyl ring to probe the SAR. The findings from this study can be extrapolated to understand the potential SAR of this compound and its analogs.
Key SAR findings for Aryl β-Keto Esters as Quorum Sensing Inhibitors:
Importance of the Phenyl Ring: Initial screenings demonstrated that the presence of a phenyl ring at the C-3 position of the β-keto ester is crucial for antagonistic activity against quorum sensing. mdpi.com
Effect of Phenyl Ring Substitution: The introduction of substituents onto the phenyl ring significantly modulated the inhibitory activity.
Halogen Substituents: The addition of halo groups at the 4-position of the phenyl ring resulted in some of the most active compounds. mdpi.com
Methoxy Substituents: The presence of a methoxy group at either the 3- or 4-position of the phenyl ring also led to potent inhibitory activity. mdpi.com The 3-methoxy analog, which is closely related to the title compound, was found to be one of the most active compounds, with an IC50 value of 24 µg/mL in a dose-response competition assay. mdpi.com
These findings suggest that both the position and the electronic properties of the substituent on the phenyl ring are key determinants of the biological activity of these β-keto esters. The methoxy group at the 3-position in this compound appears to be a favorable feature for quorum-sensing inhibition.
The table below summarizes the structure-activity relationship data for a selection of ethyl benzoylacetate analogs as quorum sensing inhibitors, based on the findings from the aforementioned study.
| Compound Name | Structure | Substitution on Phenyl Ring | IC50 (µg/mL) |
| Ethyl benzoylacetate | None | - | |
| Ethyl 4-fluorobenzoylacetate | 4-Fluoro | 48 | |
| Ethyl 4-iodobenzoylacetate | 4-Iodo | 88 | |
| Ethyl 4-methoxybenzoylacetate | 4-Methoxy | 45 | |
| Ethyl 3-methoxybenzoylacetate | 3-Methoxy | 24 |
Data extracted from a study on quorum sensing inhibition by β-keto esters. mdpi.com
The exploration of analog design for this compound would involve the synthesis and biological evaluation of a diverse range of derivatives. This could include:
Varying the Phenyl Ring Substituents: Introducing a variety of substituents with different electronic and steric properties at various positions on the phenyl ring to further probe the SAR.
Modifying the Ester Group: Replacing the ethyl ester with other alkyl or aryl esters to investigate the influence of this group on activity and pharmacokinetic properties.
Altering the Keto-Ester Linker: Modifying the length or rigidity of the propanoate chain to understand its role in the molecule's interaction with its biological target.
Through such systematic analog design and SAR exploration, a more comprehensive understanding of the structural requirements for the biological activity of this compound and its derivatives can be achieved, paving the way for the development of novel therapeutic agents.
Future Research Directions and Translational Perspectives
Development of More Efficient and Sustainable Synthetic Methodologies
The classical synthesis of β-keto esters like Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate, often involving Claisen condensation, presents opportunities for improvement in terms of efficiency, sustainability, and cost-effectiveness. Future research will likely pivot towards greener synthetic alternatives that minimize waste and energy consumption.
Key areas for development include:
Continuous Flow Chemistry: Transitioning from traditional batch processing to continuous flow methodologies can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability. Flow reactors, such as microreactors or packed-bed reactors, can enhance heat and mass transfer, accelerating reaction rates.
Biocatalysis: The use of enzymes as catalysts offers high selectivity and operation under mild conditions (ambient temperature and pressure, neutral pH). Research into identifying or engineering enzymes capable of catalyzing the formation of this compound could provide a highly sustainable manufacturing route.
Novel Catalytic Systems: Exploration of affordable and environmentally benign catalysts is crucial. This includes developing non-precious metal catalysts or organocatalysts that can replace traditional stoichiometric bases, thereby reducing waste streams.
| Synthetic Methodology | Potential Advantages | Research Focus |
| Continuous Flow Synthesis | Enhanced safety, scalability, higher yields, process control. | Reactor design, optimization of flow parameters (temperature, pressure, residence time). |
| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. | Enzyme screening, protein engineering, process optimization. |
| Green Catalysis | Lower cost, reduced toxicity, catalyst recyclability. | Development of earth-abundant metal catalysts, organocatalysts. |
Advanced Characterization Techniques for Mechanistic Elucidation
A profound understanding of reaction mechanisms is fundamental to optimizing synthetic routes and predicting the behavior of this compound in various chemical and biological systems. While standard techniques like NMR and IR spectroscopy are routinely used, advanced methods can provide deeper insights.
Future mechanistic studies could leverage:
In-situ Spectroscopic Analysis: Techniques like in-situ NMR and ReactIR can monitor reactions in real-time, allowing for the identification of transient intermediates and the determination of kinetic profiles.
Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) coupled with techniques like hydrogen-deuterium exchange (HDX) can help elucidate complex reaction pathways and characterize unstable species.
Computational Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT), can model reaction pathways, predict transition states, and provide a theoretical framework for experimental observations, similar to studies performed on related compounds. mdpi.com
| Technique | Application in Mechanistic Studies |
| Advanced NMR (e.g., in-situ) | Real-time reaction monitoring, identification of intermediates, kinetic analysis. |
| High-Resolution Mass Spectrometry | Characterization of complex mixtures, identification of low-concentration byproducts. |
| X-ray Crystallography | Unambiguous determination of the three-dimensional structure of solid-state derivatives. researchgate.net |
| Computational Modeling (DFT) | Prediction of reaction pathways, transition state energies, and kinetic parameters. mdpi.com |
Comprehensive Elucidation of Biological Target Interactions and Signaling Pathways
The methoxyphenyl moiety is present in numerous biologically active compounds, suggesting that this compound could serve as a scaffold for novel therapeutics. Preliminary research on related structures indicates potential anti-inflammatory and chemopreventive activities. sci-hub.senih.gov A critical future direction is the comprehensive identification of its molecular targets and the signaling pathways it modulates.
Research efforts should be directed towards:
Target Identification: Employing techniques such as affinity chromatography, chemical proteomics, and computational docking to identify specific protein binding partners.
Pathway Analysis: Utilizing transcriptomics (RNA-seq) and proteomics to analyze global changes in gene and protein expression in cells treated with the compound. This can reveal which signaling cascades, such as the MAPK or NF-κB pathways, are affected. nih.gov
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives to systematically probe how structural modifications impact biological activity, helping to pinpoint the key pharmacophoric features.
Exploration of Novel Therapeutic Applications Beyond Current Scope
Given that derivatives of similar structures have shown antioxidant and anticancer properties, there is a strong rationale for exploring the therapeutic potential of this compound derivatives in a wider range of diseases. mdpi.com
Potential new therapeutic areas for investigation include:
Oncology: Investigating its potential as a chemopreventive agent or as a scaffold for developing novel anticancer drugs. sci-hub.se
Neurodegenerative Diseases: Exploring its potential to mitigate oxidative stress and inflammation, which are key pathological factors in diseases like Alzheimer's and Parkinson's.
Metabolic Disorders: Assessing its role in modulating metabolic pathways relevant to conditions such as diabetes and obesity.
| Therapeutic Area | Rationale / Research Focus | Relevant Findings on Related Compounds |
| Oncology | Inhibition of cell proliferation, induction of apoptosis. | A geranylated derivative of a related structure suppresses tongue carcinogenesis. sci-hub.se |
| Inflammatory Diseases | Modulation of inflammatory pathways like MAPK and NF-κB. | Methoxy (B1213986) derivatives of resveratrol (B1683913) show anti-inflammatory effects. nih.gov |
| Neurodegenerative Disorders | Reduction of oxidative stress and neuroinflammation. | Antioxidant activity has been observed in similar scaffolds. mdpi.com |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. ijhespub.org These computational tools can significantly accelerate the design and optimization of new derivatives of this compound.
Applications of AI/ML in this context include:
Predictive Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of virtual compounds before synthesis.
De Novo Drug Design: Using generative models to design novel molecules based on the core scaffold with optimized properties for specific biological targets.
ADMET Prediction: Employing ML algorithms to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of new derivatives, helping to prioritize candidates with favorable pharmacokinetic properties.
Process Intensification and Scale-Up Considerations for Industrial Applications
For any promising compound to be translated from the laboratory to industrial application, a robust and scalable manufacturing process is essential. Process intensification (PI) aims to develop smaller, cleaner, and more energy-efficient processes. mdpi.comasynt.com
Key PI strategies for the synthesis of this compound include:
Reactive Distillation: Combining chemical reaction and distillation in a single unit to increase conversion and simplify purification. mdpi.com
Microreactors: Utilizing the high surface-area-to-volume ratio of microreactors for enhanced heat and mass transfer, leading to faster and more controlled reactions. noelresearchgroup.com
Continuous Separation Technologies: Integrating continuous crystallization or membrane-based separation to improve downstream processing efficiency.
These advanced manufacturing technologies will be critical for the cost-effective and sustainable industrial-scale production of this compound and its derivatives.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate, and how can reaction efficiency be optimized?
- The compound is typically synthesized via Claisen condensation of 3-methoxyacetophenone with diethyl oxalate under basic conditions. Key parameters include temperature control (reflux in ethanol) and stoichiometric ratios to maximize yield (~40%) . Characterization by NMR (¹H and ¹³C) and IR confirms the β-ketoester structure, with peaks at δ 191.7 ppm (carbonyl) in ¹³C NMR and 1728 cm⁻¹ (ester C=O) in IR .
Q. How is this compound purified, and what analytical methods validate its purity?
- Purification involves flash chromatography (silica gel, hexane/ethyl acetate gradient) or reverse-phase HPLC (H₂O/MeCN with 0.1% TFA). Purity is confirmed by HPLC (>95% area), melting point analysis (if crystalline), and mass spectrometry (HRMS for molecular ion verification) .
Advanced Research Questions
Q. What strategies enable functionalization of the β-ketoester moiety for spirocyclic or bridged compound synthesis?
- The β-ketoester undergoes noncanonical cation-π cyclizations with alkylidenemalononitriles or α,β-unsaturated ketones. For example, treatment with methyl vinyl ketone in THF at 60°C yields spiro-fused structures via tandem Michael addition and cyclization. Yields range from 50–70%, with stereochemistry controlled by substituent electronic effects .
Q. How does this compound participate in heterocyclic synthesis, such as coumarin derivatives?
- It serves as a precursor in Pechmann condensations with resorcinol under acidic conditions (HClO₄ in 1,4-dioxane). The reaction forms 4-(3-methoxyphenyl)coumarin in 51% yield. Silica gel acts as a desiccant to drive ester hydrolysis and lactonization .
Q. What are the challenges in optimizing regioselectivity during nucleophilic substitution or oxidation reactions?
- Competing reactivity at the β-ketoester’s α- vs. γ-carbon requires careful reagent selection. For example:
- Oxidation : Use m-CPBA (meta-chloroperbenzoic acid) to selectively oxidize sulfur-containing derivatives to sulfoxides without over-oxidizing the ester .
- Substitution : Employ LDA (lithium diisopropylamide) to deprotonate the α-position, enabling alkylation with electrophiles like methyl iodide .
Methodological Considerations
- Contradiction Handling : Discrepancies in reported yields (e.g., 40% vs. 52% for Claisen condensations) may arise from solvent purity or catalyst batch variations. Reproducibility requires strict control of anhydrous conditions .
- Safety : While the compound is not classified as hazardous, handling β-ketoesters demands PPE (gloves, goggles) due to potential irritancy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
